3-Morpholin-4-ylpropyl methanesulfonate
Description
3-Morpholin-4-ylpropyl methanesulfonate (IUPAC name: N-(3-Morpholin-4-yl-propyl)-methanesulfonamide) is a sulfonate ester derivative containing a morpholine ring. Key identifiers include:
- CAS Number: 88334-78-5
- Molecular Formula: C₈H₁₈N₂O₃S
- Molecular Weight: 222.31 g/mol
- Structure: Features a methanesulfonate group linked to a propyl chain terminated by a morpholine moiety.
This compound is categorized as a rare chemical, primarily used in research and specialized synthesis . Limited commercial availability and sparse toxicity data suggest it is handled under controlled laboratory conditions.
Properties
Molecular Formula |
C8H17NO4S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
3-morpholin-4-ylpropyl methanesulfonate |
InChI |
InChI=1S/C8H17NO4S/c1-14(10,11)13-6-2-3-9-4-7-12-8-5-9/h2-8H2,1H3 |
InChI Key |
YXIIXGYUTXRAIY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCN1CCOCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Methanesulfonates
Ethyl Methanesulfonate (EMS)
- CAS : 62-50-0
- Molecular Formula : C₃H₈O₃S
- Molecular Weight : 124.16 g/mol
- Properties : Colorless liquid, highly alkylating, volatile.
- Toxicity: Classified as a carcinogen, mutagen, and teratogen by NTP, IARC, and EPA .
- Applications : Used in biochemical research to induce mutations in genetic studies .
Lead Methanesulfonate
- Properties : Colorless liquid, corrosive to metals, stable under standard conditions.
- Toxicity : Causes respiratory irritation, neurotoxic effects, and releases hazardous sulfur oxides upon decomposition .
- Applications : Industrial processes (e.g., electroplating), though restricted due to lead toxicity .
Key Differences :
- Reactivity : EMS is a potent alkylating agent due to its small ethyl group, whereas 3-Morpholin-4-ylpropyl methanesulfonate’s bulkier morpholine-propyl chain likely reduces volatility and alters reactivity.
- Toxicity Profile : EMS’s mutagenicity contrasts with lead methanesulfonate’s heavy metal toxicity. The morpholine derivative’s toxicity remains understudied but may involve sulfonate ester-related risks.
Morpholine-Containing Methanesulfonates
1-Propanol,3,3'-[[3-(4-Morpholinyl)propyl]imino]bis-, Dimethanesulfonate (Ester)
- CAS: Not specified (NSC 183762)
- Molecular Formula : Likely C₁₃H₂₈N₂O₇S₂ (inferred from structure)
- Structure : Contains dual methanesulfonate groups and a morpholinylpropylamine backbone.
- Applications: Potential intermediate in pharmaceutical synthesis (e.g., antitumor agents) .
Morpholine, 4-[3-[(1,4-Diphenyl-1H-pyrazol-3-yl)oxy]propyl]-, Methanesulfonate
Comparison with this compound :
- Solubility : The morpholine group in all three compounds enhances water solubility compared to purely aromatic sulfonates.
Research Findings and Implications
- Reactivity Trends : Methanesulfonate esters generally exhibit electrophilic reactivity, but substituents modulate their behavior. For example, EMS’s small ethyl group facilitates DNA alkylation, while morpholine derivatives may prioritize solubility or target-specific interactions.
- Toxicity Considerations : While EMS and lead methanesulfonate have well-documented hazards, this compound’s risks are less characterized but warrant precautions typical of sulfonate esters (e.g., avoiding inhalation, skin contact).
- Synthetic Utility : Morpholine-containing sulfonates are valuable in drug discovery due to their ability to improve pharmacokinetic properties (e.g., bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
